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molecular formula C6H8N2O2 B1348976 3,5-Dimethylisoxazole-4-carboxamide CAS No. 74356-30-2

3,5-Dimethylisoxazole-4-carboxamide

Cat. No. B1348976
M. Wt: 140.14 g/mol
InChI Key: GHJOYRMAYLLOIO-UHFFFAOYSA-N
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Patent
US06331555B1

Procedure details

P22 was made using the same conditions as described for N-trifluoromethylphenyl 3,5-dimethylisoxazole-4-carboxamide (A13), but starting with 4-trifluoromethylbenzylamine.
Name
N-trifluoromethylphenyl 3,5-dimethylisoxazole-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[N:3](C1C=CC=CC=1)[C:4]([C:6]1[C:7]([CH3:12])=[N:8][O:9][C:10]=1[CH3:11])=[O:5].FC(F)(F)C1C=CC(CN)=CC=1>>[CH3:12][C:7]1[C:6]([C:4]([NH2:3])=[O:5])=[C:10]([CH3:11])[O:9][N:8]=1

Inputs

Step One
Name
N-trifluoromethylphenyl 3,5-dimethylisoxazole-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(N(C(=O)C=1C(=NOC1C)C)C1=CC=CC=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(CN)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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